N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c1-2-26-18-23-22-17(28-18)21-15(25)10-13-11-27-16(19-13)20-14(24)9-8-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,20,24)(H,21,22,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZZVEWFKDLPNZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| 8a | Xanthomonas oryzae | Significant antibacterial effects |
| 8d | Rhizoctonia solani | Moderate activity |
These findings suggest that the compound exhibits notable efficacy against various bacterial strains, making it a candidate for further development in agricultural applications.
Antimalarial Activity
In a study investigating antimalarial properties, derivatives similar to this compound were screened against Plasmodium falciparum. The results indicated several derivatives with IC50 values ranging from 0.58 to 31 μM, showcasing potential as novel antimalarial agents.
Therapeutic Potential
The compound's unique structure suggests potential therapeutic applications in treating various diseases:
- Cancer Research : The cinnamide part of the molecule has been associated with anticancer properties in several studies.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial effects of this compound against common plant pathogens. Results demonstrated significant inhibition zones compared to control groups.
Case Study 2: Antimalarial Screening
A focused screening of thiazole derivatives revealed that certain modifications to the structure improved antimalarial activity significantly. The study emphasized structure–activity relationships that could guide future synthetic efforts.
Biological Activity
N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of significant interest due to its potential biological activities. The structure incorporates a 1,3,4-thiadiazole moiety known for a variety of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by data from various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Thiadiazole Ring : Known for its diverse pharmacological properties.
- Cinnamide Moiety : Associated with anti-cancer activities.
The synthesis typically involves multi-step reactions that include cyclization of thiourea derivatives and subsequent modifications to achieve the final product. The synthetic routes often require controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A study evaluated various derivatives against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, finding that certain compounds exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .
- The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed notable antibacterial activity against X. oryzae with inhibition rates reaching 56% .
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole scaffold has been extensively studied:
- In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole were shown to inhibit tumor growth effectively in breast cancer models .
- Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation .
Anti-inflammatory and Neuroprotective Effects
Research indicates that thiadiazole derivatives may also possess anti-inflammatory properties:
- Compounds have been shown to reduce inflammation markers in animal models of inflammatory diseases .
- Additionally, some derivatives exhibit neuroprotective effects by modulating apoptotic pathways and reducing neuronal damage in ischemic conditions .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : Many thiadiazole derivatives inhibit enzymes critical for cancer cell survival and proliferation .
- Apoptotic Pathway Modulation : The compound may influence both intrinsic and extrinsic apoptotic pathways, reducing cell death in healthy tissues while promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several synthesized derivatives in the evidence. Key comparisons include:
*Note: Data for the target compound are inferred from structural analogs due to absence in evidence. †Melting points estimated from similar benzamide-thiadiazole derivatives.
Molecular Modeling and QSAR Insights
- and emphasize the role of sulfur atoms in thiadiazole-thiazole systems for hydrogen bonding and hydrophobic interactions. The target’s ethylthio group may enhance binding to ATP pockets in kinases, as predicted for triazinoquinazoline derivatives () .
- QSAR models () suggest that electron-withdrawing groups (e.g., cinnamamide’s carbonyl) improve bioactivity by modulating electron density in the heterocyclic core .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Signals | Reference |
|---|---|---|
| -NMR | δ 1.3–1.5 ppm (CH₃ of ethylthio) | |
| -NMR | δ 165 ppm (C=O of cinnamamide) | |
| HRMS | [M+H]⁺ = 487.0824 (calculated) |
Q. Table 2. SAR Modifications and Bioactivity Trends
| Modification Site | Example Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Ethylthio | -SCH₂CH₃ | 0.45 | Tubulin |
| Cinnamamide | -NO₂ (para) | 0.22 | COX-2 |
| Thiazolyl | -Cl (meta) | 1.10 | Topoisomerase II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
